molecular formula C9H13N3O3 B13204054 Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate

Cat. No.: B13204054
M. Wt: 211.22 g/mol
InChI Key: JEGBIQWPCMFFJJ-UHFFFAOYSA-N
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Description

Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a dihydropyrimidinone derivative featuring a methyl ester and an ethylamino substituent. Its core structure comprises a pyrimidinone ring (6-oxo-1,6-dihydropyrimidine) with a methyl ester-linked acetic acid moiety at position 5 and an ethylamino group at position 2.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

methyl 2-[2-(ethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate

InChI

InChI=1S/C9H13N3O3/c1-3-10-9-11-5-6(8(14)12-9)4-7(13)15-2/h5H,3-4H2,1-2H3,(H2,10,11,12,14)

InChI Key

JEGBIQWPCMFFJJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C(=O)N1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate typically involves the reaction of ethylamine with a suitable pyrimidine derivative under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Industry: In the industrial sector, the compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical differences between Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate and related compounds:

Compound Name CAS Number Molecular Formula Substituents (Position) Ester/Acid Molecular Weight (g/mol) Key Applications/Properties
This compound Not provided C₁₀H₁₅N₃O₃ 2-ethylamino, 6-oxo Methyl ester 225.25 (calculated) Hypothesized intermediate for drug synthesis
Ethyl 2-[2-(methylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate 2060034-18-4 C₁₀H₁₅N₃O₃ 2-methylamino, 6-oxo Ethyl ester 225.25 Lab research use; structural analog
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 503155-65-5 C₁₃H₂₀N₂O₃ 2-butyl, 4-methyl, 6-oxo Ethyl ester 252.31 Proxymetacaine synthesis; higher lipophilicity
2-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 166267-96-5 C₇H₉N₃O₃ 2-amino, 4-methyl, 6-oxo Acid 183.17 Polar, likely poor membrane permeability
2-(2,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid 5536-40-3 C₈H₁₀N₂O₃ 2,4-dimethyl, 6-oxo Acid 182.18 Enhanced steric hindrance; reduced solubility
2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid 1118787-12-4 C₁₂H₁₁N₃O₃ 2-pyridin-3-yl, 4-methyl, 6-oxo Acid 245.24 Aromatic interactions; potential kinase targeting

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Ethylamino vs.
  • Ester vs. Acid () : The methyl ester in the target compound improves metabolic stability compared to carboxylic acid analogs, which are more polar and prone to rapid renal clearance.
  • Bulkier Substituents () : The butyl group in ’s compound increases molecular weight (252.31 g/mol) and lipophilicity, suggesting slower metabolic degradation but reduced aqueous solubility.

Stability and Reactivity

  • Steric Effects : The 4-methyl group in and compounds introduces steric hindrance, possibly reducing enzymatic degradation.

Biological Activity

Methyl 2-[2-(ethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H15N3O3C_{10}H_{15}N_3O_3 and a molecular weight of approximately 225.24 g/mol. The compound features a pyrimidine ring with an ethylamino substituent and an ester group, which contribute to its unique chemical properties.

Property Value
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of ethylamine with a suitable pyrimidine derivative under controlled conditions. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions are optimized to ensure high yield and purity of the product.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Case Study : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively . These results indicate promising potential for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific enzymes involved in cell proliferation.

Research Findings : In a recent study, treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 µM to 20 µM, indicating effective cytotoxicity .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within microbial and cancer cells. The compound may inhibit key enzymes or pathways critical for cell survival, leading to reduced proliferation or cell death .

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